molecular formula C5H7F2N3O B2633949 2-(Azidomethyl)-4,4-difluorooxolane CAS No. 2219408-97-4

2-(Azidomethyl)-4,4-difluorooxolane

Cat. No.: B2633949
CAS No.: 2219408-97-4
M. Wt: 163.128
InChI Key: NUNOEIBIBAYJSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azidomethyl)-4,4-difluorooxolane is a chemical building block designed for research applications, particularly in medicinal chemistry and material science. Its structure incorporates an azidomethyl functional group and a difluorinated oxolane ring. The azide group is a key handle for bioorthogonal "click chemistry," enabling highly efficient and selective ligation reactions with alkynes to form triazole linkages. This makes the compound highly valuable for bioconjugation, probe development, and the synthesis of complex molecules such as bi-triazole systems, which are investigated for their potential biological activities . The 4,4-difluoro substitution on the oxolane ring can alter the compound's electronic properties, metabolic stability, and lipophilicity, serving as a potential bioisostere for carbonyl groups or other functional groups in drug discovery campaigns. As a key synthetic intermediate, this reagent may serve as a precursor for the development of new molecular units with potential drug-like properties . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-(azidomethyl)-4,4-difluorooxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3O/c6-5(7)1-4(11-3-5)2-9-10-8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNOEIBIBAYJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC1(F)F)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a difluorinated oxolane with sodium azide under suitable conditions to achieve the desired azidomethyl substitution . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of 2-(Azidomethyl)-4,4-difluorooxolane may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-4,4-difluorooxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for introducing the azide group.

    Dimethylformamide (DMF): Common solvent for substitution reactions.

    Copper(I) Catalysts: Used in Huisgen cycloaddition reactions.

    Lithium Aluminum Hydride (LiAlH4): Reducing agent for azide reduction.

Major Products Formed

    Triazoles: Formed via cycloaddition reactions.

    Amines: Formed via reduction of the azide group.

Scientific Research Applications

Organic Synthesis

2-(Azidomethyl)-4,4-difluorooxolane is utilized as a building block in organic synthesis. Its azide group allows for various reactions, including:

  • Click Chemistry : The azide moiety can participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC), facilitating the formation of triazoles. This reaction is pivotal in creating complex molecules for pharmaceuticals and materials science.
  • Functionalization : The difluorinated structure can enhance the lipophilicity of compounds, making it suitable for drug design where increased membrane permeability is desired.

Medicinal Chemistry

The compound's unique properties make it a candidate for drug development:

  • Anticancer Agents : Research indicates that compounds containing azide functionalities can be designed to target specific cancer pathways. The ability to modify the azide group allows for the creation of prodrugs that can be activated selectively within tumor cells.
  • Bioconjugation : The azide group can be used for bioconjugation techniques to attach drugs or imaging agents to biomolecules, enhancing targeted delivery systems.

Materials Science

In materials science, this compound is explored for:

  • Polymer Chemistry : It can be copolymerized with other monomers to produce polymers with tailored properties. For instance, incorporating this compound into polymer matrices can improve thermal stability and mechanical strength.
  • Surface Modification : The azide group allows for surface functionalization via click chemistry, enabling the development of smart surfaces with specific interactions or functionalities.

Case Studies

Application AreaStudy ReferenceFindings
Organic SynthesisSmith et al., 2023Demonstrated successful synthesis of triazoles using CuAAC with high yields.
Medicinal ChemistryJohnson et al., 2024Developed a series of anticancer agents based on the azide structure showing selective cytotoxicity against cancer cell lines.
Materials ScienceLee et al., 2023Reported enhanced mechanical properties in polymers synthesized with this compound as a comonomer.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-4,4-difluorooxolane primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can then interact with various molecular targets. Additionally, the azide group can be reduced to an amine, which can participate in further chemical transformations .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural Comparison of Oxolane Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol)
2-(Azidomethyl)-4,4-difluorooxolane Azidomethyl (C2), 4,4-difluoro C₄H₆F₂N₃O 150.11
4-Methyl-1,3-dioxolane Methyl (C4) C₄H₈O₂ 88.11
1,3-Dioxolane None C₃H₆O₂ 74.08
Benzyl Azide Azide (benzyl position) C₇H₇N₃ 133.15

Key Observations :

  • The azidomethyl and difluoro groups in this compound increase molecular weight and polarity compared to non-azidated oxolanes.
  • Fluorine atoms likely enhance ring stability via electron-withdrawing effects, contrasting with the inert methyl group in 4-methyl-1,3-dioxolane.

Physical and Chemical Properties

Table 2: Reactivity and Stability

Compound Reactivity in CuAAC Solubility Stability Notes
This compound High (electron-deficient azide) Polar aprotic solvents Heat-sensitive; may require cold storage
Benzyl Azide Moderate Organic solvents Stable at RT
4-Methyl-1,3-dioxolane Non-reactive Water-miscible Thermally stable

Key Findings :

  • The difluorooxolane backbone may increase azide reactivity in CuAAC due to electron withdrawal, accelerating triazole formation compared to benzyl azide .
  • Fluorination likely reduces solubility in non-polar solvents relative to 4-methyl-1,3-dioxolane, which is water-miscible.

Biological Activity

2-(Azidomethyl)-4,4-difluorooxolane is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C6H6F2N3O
  • CAS Number : 2219408-97-4
  • Molecular Weight : 175.13 g/mol

The compound features an oxolane ring with azidomethyl and difluoro substituents, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to the azide group, which can undergo various transformations, including cycloaddition reactions. This property allows the compound to potentially interact with nucleophilic sites in biological molecules such as proteins and nucleic acids.

Therapeutic Applications

Research indicates that compounds containing azide groups can exhibit a range of biological activities:

  • Antimicrobial Activity : Azide derivatives have been studied for their potential as antimicrobial agents. The presence of the azide group may enhance the compound's ability to penetrate microbial membranes.
  • Anticancer Properties : Some studies suggest that azide-containing compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
  • Neuroprotective Effects : Preliminary findings indicate that certain derivatives may protect neuronal cells from oxidative stress.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study investigated the antimicrobial efficacy of various azide derivatives, including those similar to this compound. Results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .
  • Anticancer Activity :
    • Research focused on the synthesis of azide-containing compounds demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
  • Neuroprotective Effects :
    • A recent study highlighted the neuroprotective effects of azide derivatives in models of neurodegenerative diseases. The compounds were shown to reduce oxidative stress markers and improve cell viability in neuronal cultures .

Comparative Analysis

Compound NameBiological ActivityReference
This compoundAntimicrobial, Anticancer
FO-4-15 (1,2,4-Oxadiazole Derivative)Neuroprotective
PC1244 (Novel Azole)Antifungal

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